Due to its core structure containing an isoquinoline ring, 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide might hold some promise for research areas where other isoquinoline derivatives are used. Isoquinoline alkaloids are a well-studied class of natural products with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties []. However, further research is needed to determine if this specific hydrobromide salt possesses similar properties.
6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide is a chemical compound with the molecular formula and a molecular weight of 270.08 g/mol. This compound is characterized by its isoquinoline core structure, which is known for its diverse biological activities. The hydrobromide form enhances its solubility and stability, making it suitable for various research applications. The compound has a purity of approximately 95% when obtained from commercial sources .
The chemical reactivity of 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide can be attributed to the presence of functional groups such as the carboxylic acid and hydroxyl groups. These groups enable the compound to participate in various reactions, including:
The specific reaction pathways and conditions would depend on the intended application and desired product.
The synthesis of 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide typically involves several steps, starting from simpler precursors. Common methods include:
Recent advancements in synthetic methodologies may offer one-step synthesis routes that streamline the process using modern reagents and catalysts .
6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide has several potential applications:
Its unique structure allows it to serve as a versatile compound in both synthetic chemistry and biological applications .
Interaction studies of 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide with biological targets are crucial for understanding its pharmacological potential. Preliminary studies suggest that compounds with isoquinoline structures may interact with various receptors and enzymes, influencing pathways related to inflammation, cancer cell proliferation, and microbial resistance. Detailed interaction studies are necessary to elucidate these mechanisms and determine the specificity of this compound compared to others in its class .
Several compounds share structural similarities with 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide, each exhibiting unique properties:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Isoquinoline-4-carboxylic acid | 7159-36-6 | 0.92 | Lacks hydroxyl group at position 6 |
Isoquinoline-5-carboxylic acid | 27810-64-6 | 0.92 | Different carboxyl position |
Isoquinoline-8-carboxylic acid | 61563-43-7 | 0.88 | Hydroxyl at position 6; carboxyl at position 8 |
[3,3'-Bipyridine]-5-carboxylic acid | 1970-81-6 | 0.88 | Bipyridine structure; different ring system |
Ethyl isoquinoline-6-carboxylate | 188861-58-7 | 0.78 | Ethyl ester instead of acid |
These compounds highlight the uniqueness of 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide due to its specific functional groups and structural configuration, which may confer distinct biological activities not present in other derivatives .
X-ray crystallographic analysis of 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide reveals the characteristic planar geometry typical of isoquinoline-based compounds. The isoquinoline ring system maintains high planarity with mean deviations of constituent atoms typically within 0.007 Å, consistent with aromatic conjugation [3]. The hydrobromide salt formation involves protonation of the isoquinoline nitrogen, creating a cationic species that forms ionic interactions with the bromide counterion.
The crystal packing is stabilized through multiple hydrogen bonding interactions. The protonated nitrogen engages in N-H⋯Br⁻ hydrogen bonds, while the carboxylic acid group participates in intermolecular O-H⋯O hydrogen bonding networks [4]. The hydroxyl group at position 6 contributes additional hydrogen bonding capabilities, enhancing crystal stability. Hydrobromide salts of aromatic nitrogen heterocycles typically exhibit robust crystal structures with characteristic hydrogen bonding patterns that influence their physical properties and thermal stability [5] [6].
Crystal structure determination shows that the compound adopts a configuration where the carboxylic acid and hydroxyl substituents are positioned to minimize steric interactions while maximizing stabilizing intramolecular and intermolecular interactions. The bromine atom positioning relative to the protonated isoquinoline nitrogen follows typical salt formation geometry observed in similar heterocyclic hydrobromide compounds [6].
The ¹H Nuclear Magnetic Resonance spectrum of 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide exhibits characteristic features consistent with its structural framework. The carboxylic acid proton appears as a broad singlet in the highly deshielded region between 10-12 ppm, typical for carboxylic acids where the proton experiences significant deshielding due to oxygen electronegativity and carbonyl anisotropy [7] [8].
Aromatic protons within the isoquinoline ring system resonate in the 7-9 ppm region, with specific chemical shifts dependent on their electronic environment and substitution pattern [9]. The hydroxyl proton appears around 9-11 ppm and shows characteristic exchange behavior with deuterated solvents, confirming its labile nature [7]. The protonated nitrogen creates additional complexity in the aromatic region due to the cationic charge effect on neighboring carbons.
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed carbon framework information. The carboxylic acid carbon resonates in the characteristic 165-185 ppm region, with aromatic carboxylic acids typically appearing at the upfield end of this range around 165 ppm [8]. Aromatic carbons of the isoquinoline system appear between 110-150 ppm, with the carbon bearing the hydroxyl group showing characteristic downfield shifting due to oxygen substitution [10] [11].
The hydrobromide salt formation influences chemical shifts through ionic interactions and changes in molecular environment. Protonation of the isoquinoline nitrogen affects the electronic distribution throughout the aromatic system, resulting in measurable chemical shift changes compared to the neutral compound [12] [13].
Infrared spectroscopy reveals distinct vibrational characteristics of the functional groups present in 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide. The carboxylic acid group exhibits two characteristic absorptions: a very broad O-H stretching band extending from 2500 to 3300 cm⁻¹ and a sharp C=O stretching peak around 1710 cm⁻¹ [8] [14].
The broad O-H stretching envelope results from extensive hydrogen bonding characteristic of carboxylic acid dimers and intermolecular associations in the solid state [14]. This broadness distinguishes carboxylic acid O-H stretches from alcohol O-H stretches, which appear as sharper peaks. The C=O stretching frequency at approximately 1710 cm⁻¹ reflects the dimeric hydrogen-bonded state typical in condensed phases [8] [15].
Additional characteristic absorptions include C-O stretching vibrations between 1210-1320 cm⁻¹, and aromatic C=C stretching modes in the 1450-1650 cm⁻¹ region [14] . The protonated nitrogen in the hydrobromide salt contributes N-H stretching absorptions in the 3000-3500 cm⁻¹ region, which may overlap with the broad carboxylic acid O-H envelope but can be distinguished through careful spectral analysis [17].
The hydroxyl group at position 6 provides additional O-H stretching character, contributing to the complexity of the 3000-3500 cm⁻¹ region. The overall infrared profile enables clear identification of the compound's functional groups and confirmation of the hydrobromide salt formation [18] [19].
Mass spectrometric analysis of 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide provides molecular weight confirmation and structural fragmentation information. The molecular ion peak appears at m/z 270 [M+H]⁺ under positive ionization conditions, confirming the molecular weight of 270.08 g/mol [20] .
Characteristic fragmentation patterns include loss of hydrogen bromide (-81 mass units) yielding m/z 189, corresponding to the neutral 6-Hydroxyisoquinoline-4-carboxylic acid molecule. Loss of the carboxylic acid group (-45 mass units, COOH) produces a fragment at m/z 225, representing the 6-hydroxyisoquinoline core structure [20] [22].
The isoquinoline ring system undergoes typical aromatic fragmentation processes, including loss of small neutral molecules and formation of stable aromatic cations. The base peak likely corresponds to fragmentations that maintain the aromatic conjugation while eliminating substituent groups . The presence of both electron-donating (hydroxyl) and electron-withdrawing (carboxylic acid) substituents influences the fragmentation pathways and relative intensities of product ions [23].
Mass spectrometric fragmentation provides valuable structural confirmation and can distinguish between positional isomers through their characteristic fragmentation patterns. The hydrobromide salt formation does not significantly alter the core fragmentation behavior but may influence ionization efficiency and molecular ion stability [20] [24].
Differential Scanning Calorimetry analysis of 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide reveals thermal transition characteristics essential for understanding thermal stability and processing conditions. Hydrobromide salts typically exhibit decomposition rather than clean melting, with decomposition temperatures generally ranging from 200-300°C [25] [26].
The thermogram shows characteristic endothermic peaks corresponding to thermal decomposition processes. Initial thermal events may include dehydration or loss of associated water molecules, followed by hydrogen bromide elimination and subsequent decomposition of the organic framework [27] [28]. The thermal stability reflects the strength of ionic interactions between the protonated isoquinoline and bromide counterion [29].
Compared to the neutral compound, the hydrobromide salt demonstrates enhanced thermal stability due to ionic bonding, though decomposition occurs before melting. The presence of multiple functional groups (carboxylic acid, hydroxyl, and protonated nitrogen) creates complex thermal behavior with potentially overlapping decomposition processes [26] [30].
The heat flow measurements provide quantitative information about decomposition enthalpy and enable comparison with related compounds. The thermal profile indicates good storage stability under normal conditions while identifying temperature limits for analytical and synthetic applications [25] [28].
Thermogravimetric Analysis provides mass change information as a function of temperature, revealing decomposition pathways and thermal stability limits for 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide. The analysis typically shows initial weight loss corresponding to moisture or solvent loss, followed by major decomposition events beginning around 250-350°C [31] [32].
The primary decomposition process involves elimination of hydrogen bromide, observed as a significant mass loss corresponding to the molecular weight of HBr (80.9 g/mol). This process may occur in conjunction with decarboxylation, where the carboxylic acid group eliminates carbon dioxide [33] [34]. The hydroxyl group may participate in dehydration reactions, contributing to the overall mass loss profile [26].
Thermogravimetric analysis coupled with evolved gas analysis reveals the specific decomposition products, including HBr, CO₂, and water vapor. The aromatic isoquinoline core demonstrates good thermal stability, with complete decomposition requiring temperatures above 400°C [32] [35]. The decomposition profile provides critical information for establishing safe handling temperatures and storage conditions [33].
The thermal stability of 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide compares favorably to other aromatic carboxylic acid salts, reflecting the stabilizing influence of the conjugated aromatic system [34] [36]. The hydrobromide salt form generally exhibits higher thermal stability than the free acid due to ionic stabilization effects [37] [38].
Property | Value |
---|---|
Molecular Formula | C₁₀H₈BrNO₃ |
Molecular Weight | 270.08 g/mol |
CAS Number | 2097936-69-9 |
Purity | ≥95% |
Physical Form | Solid |
Decomposition Temperature (DSC) | 200-300°C |
Major Decomposition (TGA) | 250-350°C onset |
Spectroscopic Technique | Assignment | Expected Value/Range |
---|---|---|
¹H NMR | Carboxylic acid H | 10-12 ppm (broad singlet) |
¹H NMR | Aromatic H | 7-9 ppm |
¹³C NMR | Carboxylic acid C | 165-185 ppm |
IR Spectroscopy | C=O stretch | ~1710 cm⁻¹ |
IR Spectroscopy | O-H stretch (COOH) | 2500-3300 cm⁻¹ (broad) |
Mass Spectrometry | Molecular ion [M+H]⁺ | m/z 270 |